3-Phenoxypropionic Acid Exhibits Reduced Acidity vs. 2-Phenoxypropionic Acid, Impacting Ionization-Dependent Processes
3-Phenoxypropionic acid has a predicted pKa of 4.12, which is significantly higher than the pKa of 3.22 for 2-phenoxypropionic acid . This 0.9 log unit difference translates to a nearly 8-fold lower acidity for the 3-isomer.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 4.12 ± 0.10 (predicted) |
| Comparator Or Baseline | 2-Phenoxypropionic acid: 3.22 ± 0.10 (predicted) |
| Quantified Difference | ΔpKa = 0.90 (3-isomer is less acidic) |
| Conditions | Predicted values; 25°C in aqueous solution. |
Why This Matters
A higher pKa means a lower fraction of the compound will be ionized at physiological pH (~7.4), potentially altering its absorption, distribution, and ability to form salts or cross biological membranes.
